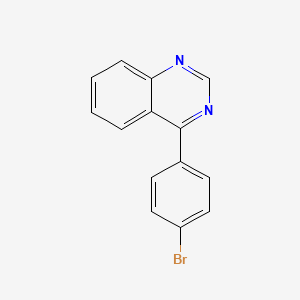

4-(4-Bromophenyl)quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Bromofenil)quinazolina es un derivado de la quinazolina, un compuesto heterocíclico que contiene nitrógeno. Los derivados de la quinazolina son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas. La presencia de un grupo bromofenilo en la posición 4 del anillo de quinazolina aumenta su reactividad química y actividad biológica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-(4-bromofenil)quinazolina normalmente implica la reacción de 4-bromoanilina con ácido antranílico o sus derivados. La reacción procede a través de una serie de pasos que incluyen ciclización y condensación para formar el anillo de quinazolina. Los reactivos comunes utilizados en esta síntesis incluyen oxicloruro de fósforo (POCl3) y varios catalizadores para facilitar la reacción .

Métodos de producción industrial: La producción industrial de 4-(4-bromofenil)quinazolina puede implicar la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para obtener mayores rendimientos y pureza. Las técnicas como la síntesis asistida por microondas y las reacciones catalizadas por metales se utilizan a menudo para mejorar la eficiencia y reducir los tiempos de reacción .

Análisis De Reacciones Químicas

Tipos de reacciones: 4-(4-Bromofenil)quinazolina sufre varias reacciones químicas, incluidas:

Reacciones de sustitución: El átomo de bromo puede sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Oxidación y reducción: El compuesto puede oxidarse o reducirse en condiciones específicas para formar diferentes derivados.

Reacciones de ciclización: Puede participar en reacciones de ciclización para formar estructuras heterocíclicas más complejas

Reactivos y condiciones comunes:

Sustitución nucleofílica: Los reactivos como el hidróxido de sodio (NaOH) o el carbonato de potasio (K2CO3) se utilizan comúnmente.

Oxidación: Se utilizan agentes oxidantes como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2).

Principales productos: Los principales productos formados a partir de estas reacciones incluyen varias quinazolinas sustituidas y quinazolinonas, que tienen importantes actividades biológicas .

Aplicaciones Científicas De Investigación

4-(4-Bromofenil)quinazolina se ha estudiado ampliamente por sus aplicaciones en varios campos:

Química: Sirve como un bloque de construcción para la síntesis de moléculas y materiales más complejos.

Biología: El compuesto exhibe importantes actividades biológicas, incluidas propiedades antibacterianas, antifúngicas y anticancerígenas.

Medicina: Se investiga su potencial como agente terapéutico para tratar diversas enfermedades como el cáncer y las infecciones bacterianas.

Industria: El compuesto se utiliza en el desarrollo de agroquímicos y productos farmacéuticos

Mecanismo De Acción

El mecanismo de acción de 4-(4-bromofenil)quinazolina implica su interacción con objetivos moleculares y vías específicas. Se sabe que inhibe ciertas enzimas y receptores, lo que lleva a sus efectos terapéuticos. Por ejemplo, puede inhibir las tirosina quinasas, que desempeñan un papel crucial en la señalización celular y la progresión del cáncer .

Compuestos similares:

- 4-(4-Clorofenil)quinazolina

- 4-(4-Metilfenil)quinazolina

- 4-(4-Fluorofenil)quinazolina

Comparación: 4-(4-Bromofenil)quinazolina es única debido a la presencia del átomo de bromo, que mejora su reactividad y actividad biológica en comparación con sus homólogos cloro, metil y flúor. El mayor tamaño del átomo de bromo y su mayor electronegatividad contribuyen a sus distintas propiedades químicas e interacciones con los objetivos biológicos .

Comparación Con Compuestos Similares

- 4-(4-Chlorophenyl)quinazoline

- 4-(4-Methylphenyl)quinazoline

- 4-(4-Fluorophenyl)quinazoline

Comparison: 4-(4-Bromophenyl)quinazoline is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity compared to its chloro, methyl, and fluoro counterparts. The bromine atom’s larger size and higher electronegativity contribute to its distinct chemical properties and interactions with biological targets .

Propiedades

Fórmula molecular |

C14H9BrN2 |

|---|---|

Peso molecular |

285.14 g/mol |

Nombre IUPAC |

4-(4-bromophenyl)quinazoline |

InChI |

InChI=1S/C14H9BrN2/c15-11-7-5-10(6-8-11)14-12-3-1-2-4-13(12)16-9-17-14/h1-9H |

Clave InChI |

PZLJADQYUVZXSQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=NC=N2)C3=CC=C(C=C3)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-Methylpropanoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840759.png)

![(1S,2S,4R)-tert-Butyl 4'-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate](/img/structure/B11840761.png)